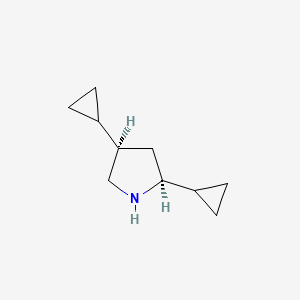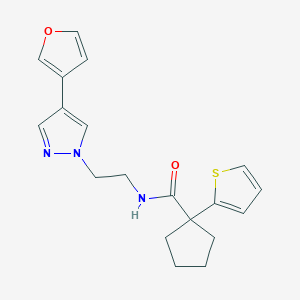![molecular formula C18H21N3O2 B2399741 N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 1427667-97-7](/img/structure/B2399741.png)
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, commonly known as CCPB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CCPB is a small molecule that belongs to the benzamide class of compounds and is characterized by its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of CCPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. CCPB has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of misfolded and damaged proteins, which can lead to the accumulation of toxic proteins and the development of various diseases.
Biochemical and Physiological Effects:
CCPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a promising candidate for the treatment of various inflammatory and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of CCPB is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of action of various drugs and for developing new therapeutic strategies. However, CCPB also has some limitations, including its complex synthesis process, which can make it difficult to obtain in large quantities, and its potential toxicity, which requires careful handling and testing.
Future Directions
There are several future directions for research on CCPB, including the development of new synthetic methods for its production, the optimization of its pharmacological properties, and the identification of new therapeutic applications. Some potential areas of interest include the use of CCPB as a tool for studying the mechanisms of action of various drugs, the development of new therapeutic strategies for cancer and neurodegenerative disorders, and the exploration of its potential use as an anti-inflammatory and neuroprotective agent.
In conclusion, CCPB is a novel chemical compound that has shown great potential for use in various fields of scientific research. Its unique chemical structure and pharmacological properties make it a valuable tool for studying the mechanisms of action of various drugs and for developing new therapeutic strategies. While there are still many questions to be answered about its mechanism of action and potential applications, the future looks promising for this exciting new compound.
Synthesis Methods
The synthesis of CCPB involves a multi-step process that starts with the reaction of 3-aminobenzamide with cyclopropylcyanide to form N-(1-cyano-1-cyclopropylethyl)-3-aminobenzamide. This intermediate is then reacted with 2-oxopyrrolidine to form the final product, N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide. The synthesis of CCPB is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
CCPB has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. CCPB has also been studied for its potential use as a tool in biochemical and pharmacological research, where it can be used to study the mechanisms of action of various drugs and to develop new therapeutic strategies.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(12-19,15-7-8-15)20-17(23)14-5-2-4-13(10-14)11-21-9-3-6-16(21)22/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSEPMGWCWHEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide](/img/structure/B2399658.png)


![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)


![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)
![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)

![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)

![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)